molecular formula C10H17N3 B2892563 5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine CAS No. 1006496-43-0

5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine

Cat. No. B2892563
CAS RN: 1006496-43-0
M. Wt: 179.267
InChI Key: BRZBGPSXHZYSSN-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its molecular formula, structural formula, and other identifiers like CAS number, PubChem ID, etc. It may also include the compound’s classification based on its functional groups .


Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the desired compound. The synthesis process is usually optimized to improve yield, reduce cost, and minimize environmental impact .


Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques used for this purpose include X-ray crystallography, NMR spectroscopy, and mass spectrometry .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions with other compounds under various conditions, its reactivity, and the mechanisms of its reactions .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, chemical stability, and reactivity. These properties can give insights into how the compound behaves under different conditions .

Scientific Research Applications

Reactivity in Organic Synthesis

One study explores the reactivity of pyrazole derivatives bearing a cyclopropyl group, such as "5-cyclopropyl-1-(2-methylpropyl)-1H-pyrazol-4-amine," in palladium-catalyzed direct C4-arylations. These reactions proceed regioselectively without decomposing the cyclopropyl unit, highlighting the compound's utility in constructing complex molecular architectures (Sidhom et al., 2018).

Material Science Applications

In the field of material science, derivatives of "this compound" have been utilized for the synthesis and characterization of novel heterocyclic disazo dyes. These dyes, derived from pyridone and pyrazolone derivatives, exhibit solvatochromic behavior in various solvents and could have applications in dye-sensitized solar cells or as molecular probes (Karcı & Karcı, 2008).

Catalysis

The compound's framework has been incorporated into the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes, derived from pyrazole ligands containing aminoalkyl groups, show potential as catalysts in various chemical transformations, including hydrogenation and carbon-carbon bond formation processes (Esquius et al., 2000).

Pharmacological Research

In pharmacological research, "this compound" derivatives have been investigated for their anti-inflammatory properties. The study of atropisomeric relationships in bipyrazole derivatives designed as anti-inflammatory agents provides insights into their pharmacological profile and potential therapeutic applications (Veloso et al., 2012).

Mechanism of Action

For biologically active compounds, the mechanism of action refers to its biochemical interaction that results in a pharmacological effect. This could involve binding to a receptor, inhibiting an enzyme, or other cellular level interactions .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and other potential hazards. This information is crucial for handling and disposing of the compound safely .

Future Directions

Future directions could involve further studies to fully understand the compound’s properties, potential uses, and effects. This could also involve developing new synthesis methods, finding new applications, or studying its effects more in-depth .

properties

IUPAC Name

5-cyclopropyl-1-(2-methylpropyl)pyrazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3/c1-7(2)6-13-10(8-3-4-8)9(11)5-12-13/h5,7-8H,3-4,6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZBGPSXHZYSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=C(C=N1)N)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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